molecular formula C7H4ClNO3S2 B1501234 4-(1,2-Oxazol-5-yl)thiophene-2-sulfonyl chloride CAS No. 1060817-63-1

4-(1,2-Oxazol-5-yl)thiophene-2-sulfonyl chloride

Cat. No. B1501234
CAS RN: 1060817-63-1
M. Wt: 249.7 g/mol
InChI Key: BJBJAMREHYSGCC-UHFFFAOYSA-N
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Description

“4-(1,2-Oxazol-5-yl)thiophene-2-sulfonyl chloride” is a chemical compound with the molecular formula C7H4ClNO3S2 and a molecular weight of 249.7 g/mol. It is a derivative of oxazole, a heterocyclic compound that has gained attention in recent times due to its increasing importance in the field of medicinal chemistry .


Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The specific molecular structure of “4-(1,2-Oxazol-5-yl)thiophene-2-sulfonyl chloride” would need to be determined through further analysis such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving “4-(1,2-Oxazol-5-yl)thiophene-2-sulfonyl chloride” are not explicitly mentioned in the literature. Oxazole derivatives are known to participate in a variety of reactions, and the specific reactions would depend on the conditions and reagents used .

Scientific Research Applications

Solid-Phase Organic Synthesis

Polymer-supported sulfonyl chloride has been utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones. This methodology involves attaching 1,2-diols to a solid support, reacting with p-toluenesulfonyl isocyanate, followed by cyclo-elimination with concurrent detachment from the resin. This approach allows for the preparation of oxazolidinones with high enantiopurity, showcasing the utility of polymer-supported reagents like sulfonyl chloride derivatives in facilitating efficient and selective synthesis of heterocyclic compounds (Holte, Thijs, & Zwanenburg, 1998).

Antioxidant Activity

Thiophenyl-chalcone derivatives, including a compound with a structure closely related to 4-(1,2-Oxazol-5-yl)thiophene-2-sulfonyl chloride, have been synthesized and evaluated for their antioxidant activity. These compounds, particularly one designated as 4e, demonstrated high antioxidant activity, surpassing that of well-known antioxidants like quercetin. This research highlights the potential of thiophene sulfonyl chloride derivatives in developing new antioxidant agents (Sönmez, Gür, & Sahin, 2023).

Synthetic Methodologies

The reactivity of thiophene-2-sulfonyl chloride has been explored through reactions with various amines, hydrazine, and sodium azide, leading to the formation of diverse thiophene sulfonyl derivatives. These reactions underline the versatility of thiophene-2-sulfonyl chloride in synthesizing a wide range of compounds, from hydrazones to sulfonamides, showcasing its utility in organic synthesis (Cremlyn, Goulding, Swinbourne, & Yung, 1981).

Nonlinear Optical Materials

Conjugated thiophene compounds containing sulfonyl groups have been synthesized for applications in nonlinear optics. These materials exhibit high thermal stability, efficient second-order optical nonlinearities, and good transparency, making them suitable for use in nonlinear optical devices. The presence of sulfonyl groups enhances the electron-accepting capabilities, contributing to the desired optical properties (Chou, Sun, Huang, Yang, & Lin, 1996).

Organic Solar Cells

A sulfonyl-containing end-capping moiety, benzothiophene dioxide, has been used to prepare the non-fullerene acceptor ITBC for organic solar cells. ITBC features an acceptor-donor-acceptor structure, leading to extended UV–vis absorption into the near-IR region and low frontier molecular orbital energy levels. This study showcases the impact of sulfonyl-containing moieties on the performance of organic photovoltaic materials (Cao, Bauer, Pang, Rech, You, & Rupar, 2018).

Mechanism of Action

Target of Action

The primary target of 4-(1,2-Oxazol-5-yl)thiophene-2-sulfonyl chloride is human carbonic anhydrase II . Carbonic anhydrases are enzymes involved in many important physiological and pathological processes . The inhibition of these enzymes has a wide range of pharmacological applications in areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .

Mode of Action

4-(1,2-Oxazol-5-yl)thiophene-2-sulfonyl chloride acts as an isoform-selective inhibitor of human carbonic anhydrase II . It binds to the enzyme, thereby inhibiting its activity. This interaction results in changes to the enzyme’s function, which can have various downstream effects .

Biochemical Pathways

The inhibition of human carbonic anhydrase II by 4-(1,2-Oxazol-5-yl)thiophene-2-sulfonyl chloride affects several biochemical pathways. These enzymes play a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide from tissues to the lungs . Therefore, the inhibition of these enzymes can impact these processes.

Pharmacokinetics

Its molecular weight (24969 g/mol) and LogP (341140) suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 4-(1,2-Oxazol-5-yl)thiophene-2-sulfonyl chloride’s action are largely dependent on its inhibition of human carbonic anhydrase II. This can lead to changes in pH balance and carbon dioxide transport in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(1,2-Oxazol-5-yl)thiophene-2-sulfonyl chloride. For instance, factors such as temperature and pH could potentially affect the compound’s stability and its interaction with human carbonic anhydrase II . .

properties

IUPAC Name

4-(1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3S2/c8-14(10,11)7-3-5(4-13-7)6-1-2-9-12-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBJAMREHYSGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C2=CSC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672463
Record name 4-(1,2-Oxazol-5-yl)thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1060817-63-1
Record name 4-(1,2-Oxazol-5-yl)thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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